5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide
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Overview
Description
5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2 and its molecular weight is 376.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used as a precursor in various synthetic pathways. For instance, it's involved in the synthesis of pyrazole-based heterocycles, showcasing its reactivity and utility in producing compounds with potential antiviral activities (Dawood et al., 2011). Moreover, its derivatives have been engaged in cyclization reactions, further expanding its applicability in chemical synthesis (Mohamed Abd & Gawaad Awas, 2008).
Biological Activities and Applications
- The derivatives of this compound have shown promising results in biological evaluations. Some studies have demonstrated the potential antimicrobial and anticancer activities of these derivatives, highlighting their relevance in therapeutic research (Rahmouni et al., 2016). Additionally, certain derivatives have been found effective in reducing biofilm formation in Staphylococcus aureus strains, indicating potential applications in combating bacterial infections (Cascioferro et al., 2016).
Structural and Molecular Studies
- The compound and its derivatives have been subjects of extensive structural and molecular studies. Research has focused on understanding their molecular interactions, crystalline structures, and molecular dynamics, providing insights into their chemical behavior and potential applications in various fields (Achutha et al., 2017).
Mechanism of Action
Target of Action
The primary target of 5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide is broadleaf weeds . This compound is a selective herbicide, meaning it specifically targets and kills broadleaf weeds while leaving most grasses, such as cereals, lawn turf, and grassland, relatively unaffected .
Mode of Action
This compound acts as a systemic herbicide . It is absorbed by the plant and then transported throughout the plant’s system. The compound works by causing uncontrolled growth in the target weeds, which eventually leads to their death .
Biochemical Pathways
It is known that the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of the plant .
Pharmacokinetics
This compound is highly soluble in water and volatile . This means it can easily be absorbed by plants and transported throughout their systems. It has a low potential to leach into groundwater, reducing its environmental impact . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
The result of the action of this compound is the death of the target weeds. By causing uncontrolled growth, the compound disrupts the normal life cycle of the weeds, leading to their eventual death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its efficacy can be affected by the specific type of weed it is targeting, the stage of growth of the weed, and the specific environmental conditions present . Additionally, the compound’s stability can be affected by factors such as temperature, pH, and light exposure .
Properties
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-12(25-17-8-7-13(19)11-15(17)20)16-9-10-21-23(16)18(24)22-14-5-3-2-4-6-14/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQBSDNHJVVPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)NC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.